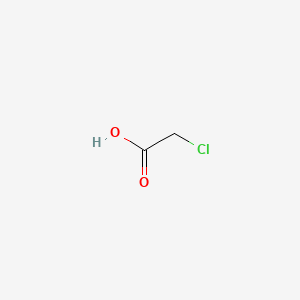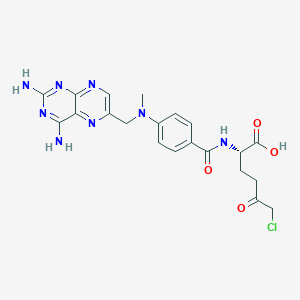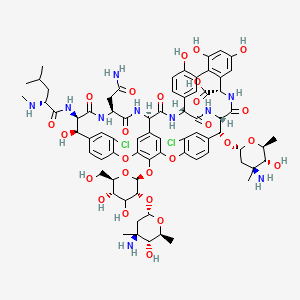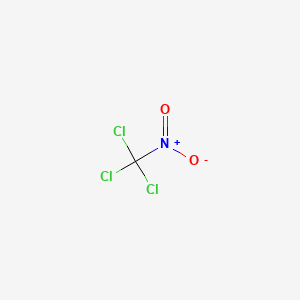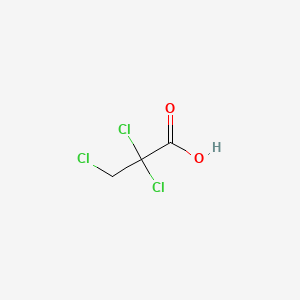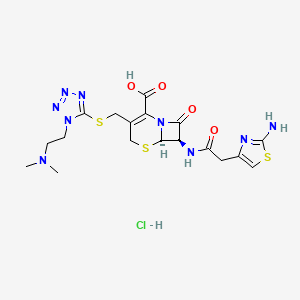
Cefotiam dihydrochloride
描述
头孢噻肟是一种第三代头孢类抗生素,对革兰氏阳性菌和革兰氏阴性菌均具有广谱活性。它是一种β-内酰胺类抗生素,通过抑制细菌细胞壁合成发挥作用。 头孢噻肟常用于治疗各种细菌感染,包括呼吸道感染、皮肤和软组织感染以及泌尿道感染 .
作用机制
头孢噻肟通过抑制肽聚糖合成的最后交联阶段发挥作用,这是细菌细胞壁合成的必需步骤。这种抑制是通过头孢噻肟对青霉素结合蛋白 (PBP) 的亲和力实现的,PBP 对细菌细胞壁的形成至关重要。 通过与这些蛋白结合,头孢噻肟破坏了细胞壁合成过程,导致细菌死亡 .
生化分析
Biochemical Properties
Cefotiam dihydrochloride plays a crucial role in biochemical reactions by inhibiting the final cross-linking stage of peptidoglycan production, which is essential for bacterial cell wall synthesis . It interacts with penicillin-binding proteins, which are enzymes involved in the synthesis of the bacterial cell wall. By binding to these proteins, this compound prevents the formation of cross-links between peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting cell wall synthesis, which is critical for bacterial survival . This inhibition leads to cell lysis and death in susceptible bacteria. Additionally, this compound can influence cell signaling pathways and gene expression in bacteria by disrupting the integrity of the cell wall . This disruption can lead to changes in cellular metabolism and the activation of stress response pathways in bacteria.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This binding inhibits the final cross-linking stage of peptidoglycan production, preventing the formation of a stable cell wall . The inhibition of cell wall synthesis leads to the weakening and eventual lysis of the bacterial cell. Additionally, this compound may induce changes in gene expression related to cell wall synthesis and stress response pathways in bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies may result in the development of bacterial resistance, which can reduce its efficacy . Additionally, prolonged use of this compound may lead to changes in cellular function, such as alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At therapeutic doses, this compound effectively treats bacterial infections by inhibiting cell wall synthesis . At higher doses, it may cause toxic or adverse effects, such as nephrotoxicity and hepatotoxicity . Threshold effects observed in animal studies indicate that there is a dose-dependent relationship between this compound and its efficacy and toxicity .
Metabolic Pathways
This compound is primarily excreted unchanged in the urine, indicating minimal metabolism . It does not undergo significant hepatic metabolism, which contributes to its stability and effectiveness . The primary metabolic pathway involves renal excretion, with the compound being filtered and excreted by the kidneys . This pathway ensures that this compound remains active in the body for an extended period, allowing it to exert its antibacterial effects .
Transport and Distribution
This compound is rapidly absorbed following intramuscular injection, with a bioavailability of approximately 60% . It is distributed throughout the body, with a volume of distribution that is 2 to 3 times higher than that of most other cephalosporins . The compound is transported in the bloodstream and can penetrate various tissues, including the respiratory tract, skin, and soft tissues . This distribution allows this compound to effectively target and treat bacterial infections in different parts of the body .
Subcellular Localization
This compound primarily localizes to the bacterial cell wall, where it exerts its bactericidal effects . The compound targets penicillin-binding proteins, which are located on the inner membrane of the bacterial cell wall . By binding to these proteins, this compound inhibits cell wall synthesis and induces cell lysis . The subcellular localization of this compound is critical for its effectiveness as an antibiotic, as it ensures that the compound reaches its target site of action .
准备方法
合成路线和反应条件
头孢噻肟可以通过多种方法合成。一种常见的方法是使7-氨基头孢烷酸 (7-ACA) 与各种试剂反应。例如,7-ACA 可以与 2-氨基-4-噻唑基乙酸反应生成头孢噻肟。 该反应通常涉及使用乙腈和水等溶剂,并使用三乙胺控制 pH 值 .
工业生产方法
在工业环境中,头孢噻肟盐酸盐通常用于制备注射剂。该过程涉及将卵磷脂和胆固醇溶解在无水乙醇中,然后加入缓冲溶液。然后过滤混合物并水化以形成空白脂质体。 将头孢噻肟和其他试剂添加到脂质体中,并将混合物冷却以获得最终产品 .
化学反应分析
反应类型
头孢噻肟会发生各种化学反应,包括:
氧化: 头孢噻肟在某些条件下可以被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变头孢噻肟中的官能团,从而改变其化学性质。
常用试剂和条件
用于头孢噻肟反应的常用试剂包括氧化剂、还原剂以及各种酸和碱。 这些反应的条件根据预期结果而异,但通常涉及控制温度和 pH 值 .
主要产品
头孢噻肟反应形成的主要产物取决于具体的反应条件。 例如,氧化反应可能会产生不同的氧化衍生物,而取代反应可能会产生各种取代的头孢噻肟化合物 .
科学研究应用
头孢噻肟具有广泛的科学研究应用,包括:
化学: 头孢噻肟被用作研究 β-内酰胺类抗生素及其化学性质的模型化合物。
生物学: 研究人员使用头孢噻肟来研究细菌耐药机制以及抗生素对细菌细胞壁的影响。
医学: 头孢噻肟用于临床研究以评估其治疗各种细菌感染的有效性和安全性。
相似化合物的比较
头孢噻肟是头孢类抗生素的一部分,包括几种类似的化合物:
头孢噻肟: 另一种第三代头孢类抗生素,具有类似的作用机制,但活性谱不同。
头孢曲松: 以其长半衰期和广谱活性而闻名,使其适用于治疗各种感染。
属性
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQDKDWGWDOFFU-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022763 | |
| Record name | Cefotiam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefotiam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.29e+00 g/L | |
| Record name | Cefotiam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefotiam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefotiam results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |
| Record name | Cefotiam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
61622-34-2, 66309-69-1 | |
| Record name | Cefotiam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61622-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefotiam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061622342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefotiam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefotiam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFOTIAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91W6Z2N718 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefotiam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





